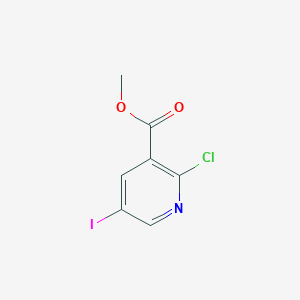

Methyl 2-Chloro-5-iodonicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-5-iodopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAILSCNCPJQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377498 | |

| Record name | Methyl 2-Chloro-5-iodonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78686-83-6 | |

| Record name | Methyl 2-Chloro-5-iodonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2-Chloro-5-iodonicotinate" CAS number 78686-83-6

An In-Depth Technical Guide to Methyl 2-Chloro-5-iodonicotinate (CAS 78686-83-6): A Strategic Building Block for Complex Molecule Synthesis

Introduction

Methyl 2-chloro-5-iodonicotinate, registered under CAS number 78686-83-6, is a trifunctionalized pyridine derivative that has emerged as a highly versatile and strategic building block in modern organic synthesis.[1][2] Its unique architecture, featuring a pyridine core substituted with a chloro group, an iodo group, and a methyl ester, provides a powerful platform for the selective construction of complex molecular frameworks. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its utility, allowing for programmed, sequential functionalization through palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, core reactivity, and its application in key synthetic transformations that are pivotal in medicinal chemistry and materials science.

Physicochemical Properties & Spectroscopic Profile

The physical and chemical properties of Methyl 2-chloro-5-iodonicotinate are summarized in the table below, providing essential data for its handling and use in reactions.

| Property | Value | Reference |

| CAS Number | 78686-83-6 | [1][3] |

| Molecular Formula | C₇H₅ClINO₂ | [1][3] |

| Molecular Weight | 297.48 g/mol | [1][3][4] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 74-76 °C | [1] |

| Boiling Point | 329 °C at 760 mmHg | [1] |

| Density | 1.924 g/cm³ | [1] |

| IUPAC Name | methyl 2-chloro-5-iodopyridine-3-carboxylate | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| InChI Key | XJAILSCNCPJQPH-UHFFFAOYSA-N | [1][5] |

| SMILES | COC(=O)C1=C(N=CC(=C1)I)Cl | [1][5] |

Spectroscopic Characterization: A Self-Validating System

Verifying the identity and purity of Methyl 2-chloro-5-iodonicotinate is critical. The following is an expert interpretation of the expected spectroscopic data, which serves as a baseline for quality control.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the C4 position will appear as a doublet, coupled to the proton at the C6 position. Similarly, the C6 proton will appear as a doublet. Due to the electron-withdrawing effects of the adjacent nitrogen and chlorine atoms, these protons will be shifted downfield, typically in the 7.0-9.0 ppm range.[1] A singlet corresponding to the three protons of the methyl ester group (O-CH₃) will be observed further upfield, typically around 3.9 ppm.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (typically ~160-170 ppm). The five carbons of the pyridine ring will appear in the aromatic region (~120-160 ppm), with the carbons directly attached to the electronegative chlorine and iodine atoms showing characteristic shifts. The methyl carbon of the ester will appear as a single peak in the upfield region (~50-60 ppm).[6][7]

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a distinct molecular ion (M⁺) peak. A key feature will be the isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio), resulting in M⁺ and M+2 peaks.[8] Common fragmentation patterns for halopyridines involve the loss of the halogen atoms and the ester group.[9][10][11] Loss of a methoxy radical (·OCH₃) or the entire methoxycarbonyl group (·COOCH₃) are also expected fragmentation pathways.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretch from the ester group will be prominent around 1720-1740 cm⁻¹. C-Cl and C-I stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.

Synthesis and Purification

The most common laboratory-scale synthesis of Methyl 2-chloro-5-iodonicotinate involves the chlorination of its corresponding 2-hydroxy precursor. This transformation is a robust and reliable method for accessing this key intermediate.

Detailed Experimental Protocol: Synthesis

The following protocol is a validated method for the preparation of the title compound.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 5-iodo-2-hydroxynicotinate (1.0 eq).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (or a similar chlorinating agent like trichlorophosphorus) in excess (e.g., 10 volumes) to the flask.[12]

-

Reaction: Heat the mixture to reflux (typically around 110 °C) and maintain for 12-24 hours.[12] The progress of the reaction should be monitored by TLC or LC-MS.

-

Quenching and Workup: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl₃.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral to slightly basic.[12]

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to afford pure Methyl 2-chloro-5-iodonicotinate.[12][13]

Core Reactivity and Mechanistic Insights: The Power of Chemoselectivity

The synthetic power of Methyl 2-chloro-5-iodonicotinate lies in the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C(sp²)-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C(sp²)-Cl bond. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. This chemoselectivity allows for the selective functionalization at the 5-position (iodine) while leaving the 2-position (chlorine) intact for subsequent transformations.[14]

This predictable reactivity enables a modular approach to building complex molecules, making it a highly valued intermediate in multi-step syntheses.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Methyl 2-chloro-5-iodonicotinate is a premier substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[15][16] Using Methyl 2-chloro-5-iodonicotinate, this reaction selectively occurs at the C-I bond, allowing for the introduction of a wide range of aryl or heteroaryl groups at the 5-position of the pyridine ring.[5]

Representative Protocol: Suzuki-Miyaura Coupling

-

Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 2-chloro-5-iodonicotinate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).[17]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.[17]

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DME and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 4-16 hours, monitoring by TLC or LC-MS.[5]

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography to yield the 5-aryl-2-chloronicotinate product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial linkage in countless pharmaceutical agents.[18][19] This reaction allows for the coupling of primary or secondary amines at the 5-position of Methyl 2-chloro-5-iodonicotinate, again leveraging the higher reactivity of the C-I bond.[20] The choice of phosphine ligand is critical for reaction efficiency and scope.[18]

Representative Protocol: Buchwald-Hartwig Amination

-

Setup: To a dry, sealable reaction tube, add Methyl 2-chloro-5-iodonicotinate (1.0 eq), the amine (1.2-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).[20]

-

Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq) and an anhydrous, degassed solvent like toluene or dioxane.[20]

-

Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction's progress.

-

Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired 5-amino-2-chloronicotinate derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, creating valuable alkynyl-aromatic structures.[21][22] This reaction, co-catalyzed by palladium and copper(I), proceeds selectively at the C-I bond of Methyl 2-chloro-5-iodonicotinate.[14]

Representative Protocol: Sonogashira Coupling

-

Setup: In a Schlenk flask under an inert atmosphere, dissolve Methyl 2-chloro-5-iodonicotinate (1.0 eq) in an anhydrous solvent like THF or DMF.

-

Reagent Addition: Add the terminal alkyne (1.2-1.5 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (5-10 mol%).[14]

-

Base: Add a suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent or co-solvent.[14]

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.[14]

-

Workup: Quench the reaction with aqueous ammonium chloride, and extract with an organic solvent. Wash the organic layers with water and brine.

-

Purification: Dry the organic phase, concentrate it, and purify the residue via column chromatography to isolate the 5-alkynyl-2-chloronicotinate product.

Case Study: A Gateway to Bioactive Scaffolds

The trifunctional nature of Methyl 2-chloro-5-iodonicotinate makes it an ideal precursor for constructing complex heterocyclic systems found in many biologically active molecules. For instance, substituted nicotinates are key building blocks in the synthesis of analogs of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[3][12][23][24][25] By first performing a Suzuki or Sonogashira coupling at the 5-position, followed by a nucleophilic aromatic substitution or a Buchwald-Hartwig amination at the 2-position, chemists can rapidly generate a library of diverse compounds for structure-activity relationship (SAR) studies. This modular strategy is a hallmark of modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel drug candidates.[26]

Safety, Handling, and Storage

As a laboratory chemical, Methyl 2-chloro-5-iodonicotinate must be handled with appropriate care.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also considered harmful to aquatic life (H402).

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often at -20°C for long-term stability.[1]

Conclusion

Methyl 2-chloro-5-iodonicotinate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its well-defined chemoselectivity provides a reliable and predictable platform for sequential C-C and C-N bond formation, two of the most critical transformations in the synthesis of pharmaceuticals and advanced materials. By understanding its properties, synthesis, and reactivity, researchers can unlock its full potential to accelerate the discovery and development of novel chemical entities. This guide provides the foundational knowledge and practical protocols to effectively integrate this powerful building block into any advanced synthesis program.

References

-

Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243. [Link]

-

Kleinpeter, E., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

-

ResearchGate. Synthesis and Evaluation of Nevirapine Analogs to Study the Metabolic Activation of Nevirapine. [Link]

-

National Institutes of Health. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach. [Link]

-

PubMed. Synthesis and biological evaluation of phosphonate analogues of nevirapine. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

National Institutes of Health. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

-

Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

-

Tony St John. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

-

Autechaux, A. Exploring 2-Chloro-5-iodopyridine: Properties and Applications. [Link]

-

American Elements. Methyl 2-chloro-5-iodonicotinate. [Link]

-

Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Journal of the American Chemical Society. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Heteroaryl Iodides and α-Chloronitriles. [Link]

-

ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubMed. The Impact of Assay Design on Medicinal Chemistry: Case Studies. [Link]

-

Organic Chemistry Portal. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChem. Methyl 2-chloro-5-methylnicotinate. [Link]

-

ChemRxiv. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

-

ResearchGate. (PDF) Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. METHYL 2-CHLORO-5-IODONICOTINATE | 78686-83-6 [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. tcichemicals.com [tcichemicals.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. researchgate.net [researchgate.net]

- 24. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and biological evaluation of phosphonate analogues of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Impact of Assay Design on Medicinal Chemistry: Case Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-Chloro-5-iodonicotinate: A Key Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-5-iodonicotinate, a halogenated pyridine derivative, has emerged as a pivotal building block in modern organic synthesis. Its unique trifunctional nature, featuring a methyl ester, a chloro substituent, and an iodo group on a pyridine core, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of Methyl 2-Chloro-5-iodonicotinate, its synthesis, reactivity, and applications, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals. The strategic positioning of the reactive chloro and iodo moieties allows for selective and sequential functionalization, making it a highly sought-after intermediate for researchers in medicinal chemistry and materials science.

Physicochemical Properties

Methyl 2-Chloro-5-iodonicotinate is a white solid at room temperature, with a melting point in the range of 74-76 °C.[1] It is sparingly soluble in common organic solvents such as chloroform and methanol.[1] A comprehensive summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 78686-83-6 | [][3] |

| Molecular Formula | C₇H₅ClINO₂ | [][3] |

| Molecular Weight | 297.47 g/mol | [] |

| Appearance | White Solid | [] |

| Melting Point | 74-76 °C | [] |

| Boiling Point | 329 °C at 760 mmHg | [] |

| Density | 1.924 g/cm³ | [] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [] |

| Storage | Store at -20°C | [] |

| InChI Key | XJAILSCNCPJQPH-UHFFFAOYSA-N | [] |

| SMILES | COC(=O)C1=C(N=CC(=C1)I)Cl | [] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the 4-position and the proton at the 6-position will exhibit characteristic chemical shifts and coupling patterns. A singlet corresponding to the methyl ester protons will be observed in the upfield region.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will appear in the downfield region, followed by the carbons of the pyridine ring. The chemical shifts of the ring carbons will be influenced by the attached chloro, iodo, and ester functionalities. The methyl carbon of the ester will be found in the upfield region.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹). Other significant peaks will include C-Cl, C-I, and C-N stretching vibrations, as well as aromatic C-H and C=C stretching bands.

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the methyl ester group, as well as the halogen atoms, leading to characteristic fragment ions.

Synthesis and Reactivity

Methyl 2-Chloro-5-iodonicotinate is typically synthesized from commercially available starting materials. A common and efficient method involves the chlorination of the corresponding hydroxypyridine derivative.

Experimental Protocol: Synthesis of Methyl 2-Chloro-5-iodonicotinate[4]

Starting Material: Methyl 5-iodo-2-hydroxynicotinate

Reagents and Solvents:

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium bicarbonate solution

-

Ether

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of Methyl 5-iodo-2-hydroxynicotinate (1.0 eq) in phosphorus oxychloride (a suitable excess) is heated to reflux for 24 hours.

-

After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure.

-

The crude product is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 2-Chloro-5-iodonicotinate.

Caption: Synthetic pathway for Methyl 2-Chloro-5-iodonicotinate.

The reactivity of Methyl 2-Chloro-5-iodonicotinate is dominated by the presence of the two halogen atoms at positions 2 and 5 of the pyridine ring. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.

Applications in Drug Discovery and Agrochemicals

The unique structural features of Methyl 2-Chloro-5-iodonicotinate make it a valuable precursor for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and novel herbicides.

Role in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted therapeutics for the treatment of cancer and other diseases. The pyridine core is a common scaffold in many kinase inhibitors, and Methyl 2-Chloro-5-iodonicotinate provides a convenient entry point for the synthesis of diverse libraries of potential drug candidates. The iodo group can be readily displaced via Suzuki or Sonogashira coupling to introduce various aryl or alkynyl moieties, while the chloro group can be subsequently substituted with an amine or other nucleophiles.

Caption: General scheme for kinase inhibitor synthesis.

Application in Agrochemical Development

Substituted nicotinic acid derivatives are also important in the agrochemical industry, with several compounds exhibiting herbicidal or insecticidal activity. The ability to introduce diverse functional groups onto the pyridine ring of Methyl 2-Chloro-5-iodonicotinate allows for the fine-tuning of the biological activity and physical properties of potential new agrochemicals. For instance, the iodo group can be transformed into other functionalities or used as a handle for further diversification, leading to the discovery of novel and effective crop protection agents.

Safety and Handling

Methyl 2-Chloro-5-iodonicotinate is a chemical that requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

Hazard Identification:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Conclusion

Methyl 2-Chloro-5-iodonicotinate is a highly valuable and versatile building block for organic synthesis. Its distinct reactive sites enable selective and sequential modifications, providing a powerful tool for the construction of complex and functionally diverse molecules. Its demonstrated utility in the synthesis of kinase inhibitors and other biologically active compounds underscores its importance in drug discovery and agrochemical research. As the demand for novel and sophisticated chemical entities continues to grow, the strategic application of intermediates like Methyl 2-Chloro-5-iodonicotinate will undoubtedly play a crucial role in advancing these fields.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChemLite. Methyl 2-chloro-5-iodonicotinate (C7H5ClINO2). [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-Chloro-5-iodonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Halogenated Nicotinate Building Block

Methyl 2-chloro-5-iodonicotinate is a key heterocyclic intermediate, playing a crucial role in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its trifunctional nature—a methyl ester, a chloro substituent at the 2-position, and an iodo group at the 5-position of the pyridine ring—offers a versatile platform for medicinal chemists and process developers. The distinct reactivity of the chloro and iodo substituents allows for selective, stepwise functionalization through various cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations. This guide provides a comprehensive overview of a field-proven synthetic route to Methyl 2-Chloro-5-iodonicotinate, delves into the rationale behind the procedural choices, and details the analytical techniques for its thorough characterization.

Synthesis of Methyl 2-Chloro-5-iodonicotinate: A Mechanistic Approach

The synthesis of Methyl 2-Chloro-5-iodonicotinate can be efficiently achieved from commercially available precursors. One of the most direct and high-yielding methods involves the chlorination of Methyl 5-iodo-2-hydroxynicotinate. This section will elaborate on this synthetic pathway, providing a detailed experimental protocol and exploring the underlying chemical principles.

Primary Synthetic Pathway: Chlorination of Methyl 5-iodo-2-hydroxynicotinate

This synthetic strategy leverages the conversion of a hydroxyl group on the pyridine ring to a chloro group using a potent chlorinating agent.

Caption: Synthetic workflow for Methyl 2-Chloro-5-iodonicotinate.

Experimental Protocol:

A detailed protocol for the synthesis of Methyl 2-Chloro-5-iodonicotinate is as follows[1]:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 5-iodo-2-hydroxynicotinate (1 equivalent) in phosphorus oxychloride (POCl₃) (used as both reagent and solvent).

-

Chlorination: Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess phosphorus oxychloride by rotary evaporation under reduced pressure. The crude residue is then neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure Methyl 2-Chloro-5-iodonicotinate[1].

Causality Behind Experimental Choices:

-

Choice of Chlorinating Agent: Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chloro groups. It is particularly effective for this transformation on pyridinone systems.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion within a reasonable timeframe.

-

Neutralization and Extraction: The use of sodium bicarbonate is crucial to neutralize the acidic byproducts of the reaction. Diethyl ether is a suitable solvent for extracting the product from the aqueous phase due to its good solubility for the product and immiscibility with water.

-

Column Chromatography: This purification technique is essential to remove any unreacted starting material and byproducts, ensuring the high purity of the final compound.

Alternative Synthetic Considerations: The Sandmeyer Approach

An alternative conceptual pathway to the core structure involves the synthesis of 2-chloro-5-iodonicotinic acid, which can then be esterified. This can be achieved through a Sandmeyer reaction starting from 2-chloro-5-aminonicotinic acid. This highlights the modularity of synthetic design for such intermediates.

Caption: Conceptual alternative synthesis via Sandmeyer reaction.

Characterization and Data Interpretation

Thorough characterization is imperative to confirm the identity and purity of the synthesized Methyl 2-Chloro-5-iodonicotinate. The following section outlines the expected analytical data.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅ClINO₂ | [2] |

| Molecular Weight | 297.47 g/mol | [2] |

| Appearance | White Solid | [2] |

| Melting Point | 74-76 °C | [2] |

| Boiling Point | 329 °C at 760 mmHg | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

Spectroscopic Analysis

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum provides information about the electronic environment of the protons in the molecule. For Methyl 2-Chloro-5-iodonicotinate, the expected signals are:

-

Aromatic Protons: Two distinct signals in the aromatic region, corresponding to the protons at the 4- and 6-positions of the pyridine ring. Due to the electron-withdrawing effects of the chloro, iodo, and ester groups, these protons will be deshielded and appear at a downfield chemical shift. They will likely appear as doublets due to coupling with each other.

-

Methyl Protons: A singlet in the upfield region, typically around 3.9 ppm, corresponding to the three protons of the methyl ester group.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, as they are all in unique chemical environments. The expected chemical shift ranges are:

-

Carbonyl Carbon: A signal in the downfield region (around 164-166 ppm) for the ester carbonyl carbon.

-

Aromatic Carbons: Signals for the five carbons of the pyridine ring. The carbons attached to the electronegative chlorine and nitrogen atoms will be significantly deshielded. The carbon bearing the iodine atom will also have a characteristic chemical shift.

-

Methyl Carbon: A signal in the upfield region for the methyl ester carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule. Key absorption bands expected for Methyl 2-Chloro-5-iodonicotinate include:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C-O Stretch (Ester): An absorption in the region of 1200-1300 cm⁻¹.

-

C=C and C=N Stretching (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic): A weak to medium absorption above 3000 cm⁻¹.

-

C-H Stretch (Methyl): Absorptions just below 3000 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-I Stretch: A low-frequency absorption, usually below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Methyl 2-Chloro-5-iodonicotinate, the mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (297.47 g/mol ). The isotopic pattern of this peak will be characteristic, showing the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

-

Fragment Ions: Fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Conclusion: A Versatile Intermediate for Chemical Innovation

This technical guide has provided a detailed protocol for the synthesis of Methyl 2-Chloro-5-iodonicotinate, emphasizing the rationale behind the chosen methodology. The outlined characterization techniques and expected data serve as a benchmark for researchers to verify the identity and purity of this valuable synthetic building block. The strategic placement of three distinct functional groups on the pyridine scaffold ensures that Methyl 2-Chloro-5-iodonicotinate will continue to be a compound of significant interest in the fields of medicinal chemistry and materials science, enabling the development of novel and complex molecular architectures.

References

Sources

Methyl 2-Chloro-5-iodonicotinate: A Comprehensive Technical Guide for Synthetic Chemists

Introduction

Methyl 2-chloro-5-iodonicotinate, systematically named methyl 2-chloro-5-iodopyridine-3-carboxylate , is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and materials science. Its trifunctionalized scaffold, featuring a chloro substituent, an iodo substituent, and a methyl ester, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, purification, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Nomenclature and Chemical Identity

The structural and identifying information for Methyl 2-Chloro-5-iodonicotinate is summarized below for clarity and quick reference.

| Identifier | Value |

| IUPAC Name | methyl 2-chloro-5-iodopyridine-3-carboxylate[] |

| Common Name | Methyl 2-Chloro-5-iodonicotinate |

| Synonyms | Methyl 2-Chloro-5-Iodopyridine-3-Carboxylate, 3-Pyridinecarboxylic acid, 2-chloro-5-iodo-, methyl ester, 2-chloro-5-iodo-nicotinic acid methyl ester[] |

| CAS Number | 78686-83-6 |

| Molecular Formula | C₇H₅ClINO₂[] |

| Molecular Weight | 297.47 g/mol [] |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound.

| Property | Value | Source |

| Appearance | White Solid | [] |

| Melting Point | 74-76°C | [] |

| Boiling Point | 329°C at 760 mmHg | [] |

| Density | 1.924 g/cm³ | [] |

| Solubility | Slightly soluble in Chloroform and Methanol | [] |

| Storage | Store at -20°C | [] |

Synthesis and Purification: A Validated Protocol

The following section details a robust and reproducible protocol for the synthesis and purification of Methyl 2-chloro-5-iodonicotinate, based on established chemical literature.

Synthesis Workflow

Caption: Synthetic workflow for Methyl 2-chloro-5-iodonicotinate.

Experimental Protocol

Materials:

-

Methyl 5-iodo-2-hydroxynicotinate (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (excess, used as reagent and solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl 5-iodo-2-hydroxynicotinate (e.g., 4.75 g, 17.1 mmol) in phosphorus oxychloride (e.g., 50 mL).[2]

-

Chlorination: Heat the reaction mixture to reflux and maintain for 24 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

-

Neutralize the crude product by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. This step should be performed in an ice bath to control the exothermic reaction.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

-

Drying and Concentration:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product.

-

-

Purification:

Reactivity and Synthetic Applications

The synthetic utility of Methyl 2-chloro-5-iodonicotinate stems from the differential reactivity of its halogen substituents. This allows for selective functionalization, making it a valuable building block in multi-step syntheses.

Reactivity Profile

Caption: Reactivity map of Methyl 2-chloro-5-iodonicotinate.

Expert Insights:

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom and the ester group. This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols.

-

Palladium-Catalyzed Cross-Coupling Reactions: The iodo substituent at the 5-position is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions.[3] This enables the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex biaryl structures and other elaborated molecules. Common examples include Suzuki, Sonogashira, and Heck couplings.[4]

-

Ester Manipulation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another handle for further derivatization.

The strategic combination of these reactions allows for a modular and efficient approach to the synthesis of a diverse range of compounds with potential applications in pharmaceuticals and agrochemicals.[5][6]

Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the upfield region corresponding to the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the chloro, iodo, and ester functionalities.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom. Predicted mass spectral data suggests a monoisotopic mass of 296.90536 Da.[7]

Conclusion

Methyl 2-chloro-5-iodonicotinate is a highly versatile and valuable building block for synthetic chemists. Its well-defined reactivity allows for selective and sequential functionalization, making it an ideal starting material for the synthesis of a wide array of complex molecules. The detailed synthetic and purification protocol provided in this guide, along with the insights into its reactivity, will empower researchers to effectively utilize this compound in their drug discovery and materials science endeavors.

References

-

Pipzine Chemicals. (n.d.). 2-Chloro-5-iodopyridine 98%. Retrieved from [Link]

-

The Role of 2-Chloro-5-fluoro-4-iodopyridine in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-chloro-5-iodonicotinate (C7H5ClINO2). Retrieved from [Link]

Sources

- 2. METHYL 2-CHLORO-5-IODONICOTINATE | 78686-83-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-氯-5-碘吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Chloro-5-iodopyridine 98% | High Purity CAS 83834-64-0 | Reliable China Supplier & Detailed Info [pipzine-chem.com]

- 6. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]

- 7. PubChemLite - Methyl 2-chloro-5-iodonicotinate (C7H5ClINO2) [pubchemlite.lcsb.uni.lu]

"Methyl 2-Chloro-5-iodonicotinate" molecular weight and formula

An In-Depth Technical Guide to Methyl 2-Chloro-5-iodonicotinate: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

Methyl 2-chloro-5-iodonicotinate is a polysubstituted pyridine derivative that serves as a highly functionalized and versatile building block in synthetic organic chemistry. As a member of the halogenated heteroaromatic family, it holds significant potential for the development of novel therapeutic agents. The strategic placement of chloro, iodo, and methyl ester functional groups on the pyridine ring offers medicinal chemists a scaffold with multiple reactive handles. This allows for precise and differential chemical modifications, a crucial advantage in the design of complex, biologically active molecules. The importance of halogenated compounds in pharmaceuticals is well-established, with chlorine-containing molecules representing a substantial portion of FDA-approved drugs used to treat a wide array of diseases.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, key applications, and safe handling of Methyl 2-Chloro-5-iodonicotinate for professionals in research and drug development.

Physicochemical and Structural Properties

The unique reactivity and utility of Methyl 2-Chloro-5-iodonicotinate stem from its distinct chemical properties. The presence of two different halogen atoms at positions 2 and 5 allows for selective functionalization through various cross-coupling reactions, while the methyl ester at position 3 can be readily hydrolyzed or converted to other functional groups.

Key Data Summary

A summary of the essential physicochemical data for Methyl 2-Chloro-5-iodonicotinate is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 78686-83-6 | [2][3] |

| Molecular Formula | C₇H₅ClINO₂ | [2][][5] |

| Molecular Weight | 297.47 g/mol | [] |

| IUPAC Name | methyl 2-chloro-5-iodopyridine-3-carboxylate | [] |

| Synonyms | 3-Pyridinecarboxylic acid, 2-chloro-5-iodo-, methyl ester; 2-chloro-5-iodo-nicotinic acid methyl ester | [] |

| Appearance | White Solid | [] |

| Melting Point | 74-76°C | [] |

| Boiling Point | 329°C at 760 mmHg | [] |

| Density | 1.924 g/cm³ | [] |

| Solubility | Slightly soluble in Chloroform and Methanol | [] |

Synthesis and Purification Protocol

The synthesis of Methyl 2-Chloro-5-iodonicotinate is typically achieved via a chlorination reaction from its corresponding 2-hydroxy precursor. The following protocol is a self-validating system, where successful conversion and purification are critical for downstream applications.

Expertise-Driven Causality

-

Choice of Reagent : Trichlorophosphorus (PCl₃) or similar reagents like phosphorus oxychloride (POCl₃) are standard and effective choices for converting a hydroxypyridine to a chloropyridine. This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The use of reflux conditions ensures the reaction goes to completion.

-

Purification Strategy : Silica gel column chromatography is the authoritative method for purifying organic compounds of this nature.[3] It is essential for removing any unreacted starting material (Methyl 5-iodo-2-hydroxynicotinate) and reaction byproducts. The choice of a non-polar eluent system (hexane with a small percentage of ethyl acetate) is based on the relatively non-polar nature of the desired product compared to the more polar starting material, ensuring effective separation.

Detailed Experimental Protocol

-

Reaction Setup : Dissolve Methyl 5-iodo-2-hydroxynicotinate (1 equivalent) in trichlorophosphorus (used as both reagent and solvent, approx. 10 mL per gram of starting material).[3]

-

Chlorination : Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess trichlorophosphorus by rotary evaporation under reduced pressure.

-

Neutralization : Cautiously neutralize the crude residue by adding it to a saturated sodium bicarbonate (NaHCO₃) solution. This step is crucial to quench any remaining acidic reagents.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

-

Drying and Concentration : Combine the organic phases and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic phase by rotary evaporation to yield the crude product.[3]

-

Purification : Purify the crude product by silica gel column chromatography using a hexane solution containing 5% ethyl acetate as the eluent to afford the pure Methyl 2-Chloro-5-iodonicotinate.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of Methyl 2-Chloro-5-iodonicotinate.

Applications in Research and Drug Development

The true value of Methyl 2-Chloro-5-iodonicotinate lies in its role as a versatile intermediate for constructing more complex molecular architectures.

-

Pharmaceutical Synthesis : As a halogenated nicotinate, this compound is an important intermediate in the synthesis of various pharmaceuticals. The related, non-iodinated compound, Methyl 2-chloronicotinate, is used to develop drugs targeting neurological disorders, as well as in the creation of agrochemicals.[6] The iodo- and chloro-substituents on the target molecule provide orthogonal handles for sequential cross-coupling reactions, making it exceptionally valuable for building molecular libraries for drug screening.

-

Radioligand Development : This compound serves as a precursor for developing radioligands used in imaging studies, such as Positron Emission Tomography (PET).[7] The iodine atom can be replaced with a radioisotope, allowing for non-invasive visualization and quantification of biological targets in vivo.

-

Medicinal Chemistry : The 2-chloro and 5-iodo positions have differential reactivity. The C-I bond is more reactive than the C-Cl bond in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for selective functionalization at the 5-position while leaving the 2-chloro group intact for a subsequent, different coupling reaction. This strategic, stepwise approach is a cornerstone of modern medicinal chemistry for lead optimization.

Drug Discovery Potential Diagram

Caption: Sequential functionalization strategy using Methyl 2-Chloro-5-iodonicotinate.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound to ensure personnel safety and experimental integrity. The following guidelines are synthesized from authoritative Safety Data Sheets (SDS).

GHS Hazard Information

-

H302 : Harmful if swallowed.[8]

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Safe Handling Protocol

-

Engineering Controls : Always handle Methyl 2-Chloro-5-iodonicotinate inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

-

Handling : Avoid generating dust. Do not eat, drink, or smoke in the work area.[9] Wash hands thoroughly after handling.[9]

-

Spill Response : In case of a spill, clean up immediately using dry procedures to avoid generating dust.[9] Wear a respirator if dust is generated. Collect spilled material into a sealed container for proper disposal.

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[10]

-

Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]

-

Ingestion : Do NOT induce vomiting. Give a glass of water. Call a physician or poison control center immediately.[9]

-

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

A storage temperature of -20°C is recommended for long-term stability.[]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

Methyl 2-Chloro-5-iodonicotinate is a high-value chemical scaffold with significant strategic importance for researchers, particularly in the field of drug discovery. Its well-defined physicochemical properties, established synthesis protocol, and, most importantly, its capacity for selective, stepwise functionalization make it an indispensable tool for medicinal chemists. By leveraging its unique reactivity, scientists can efficiently construct novel and complex molecules, accelerating the discovery of new therapeutic agents. Proper understanding and implementation of the handling and safety protocols are paramount to harnessing the full potential of this versatile compound in a safe and effective manner.

References

-

PubChem. Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946. [Link]

-

PubChem. Methyl 2-chloro-5-iodobenzoate | C8H6ClIO2 | CID 35563912. [Link]

-

AMERICAN ELEMENTS. Methyl 2-chloro-5-iodonicotinate | CAS 78686-83-6. [Link]

-

PubChemLite. Methyl 2-chloro-5-iodonicotinate (C7H5ClINO2). [Link]

-

Al-Zoubi, W., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 2-chloro-5-iodonicotinate | [frontierspecialtychemicals.com]

- 3. METHYL 2-CHLORO-5-IODONICOTINATE | 78686-83-6 [chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Methyl 2-chloro-5-iodonicotinate | CymitQuimica [cymitquimica.com]

- 8. Methyl 2-chloro-5-methylnicotinate | C8H8ClNO2 | CID 11636946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to Methyl 2-Chloro-5-iodonicotinate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-5-iodonicotinate is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its trifunctional nature, featuring a chloro substituent, an iodo group, and a methyl ester, allows for a variety of chemical transformations, making it a valuable intermediate for creating complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Methyl 2-chloro-5-iodonicotinate, with a focus on its relevance in the field of drug discovery and development.

Physicochemical Properties

The accurate characterization of a compound's physical properties is fundamental to its application in research and development. There is, however, a notable discrepancy in the reported melting point of Methyl 2-chloro-5-iodonicotinate in commercially available sources. This highlights the critical need for researchers to independently verify the physical constants of their materials.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClINO₂ | [American Elements, BOC Sciences] |

| Molecular Weight | 297.48 g/mol | [American Elements, Santa Cruz Biotechnology] |

| CAS Number | 78686-83-6 | [American Elements, Santa Cruz Biotechnology] |

| Melting Point | 204-206 °C | [American Elements] |

| 74-76 °C | [BOC Sciences] | |

| 70-73 °C | [ChemicalBook] | |

| Boiling Point | 329.0 ± 42.0 °C at 760 mmHg | [American Elements] |

| 329 °C at 760 mmHg | [BOC Sciences] | |

| Appearance | White Solid | [BOC Sciences] |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [BOC Sciences] |

Note on the Melting Point Discrepancy: The significant variation in the reported melting points (ranging from 70-76 °C to 204-206 °C) from different suppliers underscores the importance of rigorous analytical characterization of starting materials in any research endeavor. Polymorphism, impurities, or measurement conditions could contribute to these differences. Researchers should consider performing their own melting point analysis and other characterization techniques, such as NMR and mass spectrometry, to confirm the identity and purity of the compound.

Synthesis of Methyl 2-Chloro-5-iodonicotinate

A common synthetic route to Methyl 2-chloro-5-iodonicotinate involves the chlorination of a hydroxypyridine precursor. The following protocol is based on a procedure described in the chemical literature[1].

Experimental Protocol:

Step 1: Chlorination of Methyl 5-iodo-2-hydroxynicotinate

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 5-iodo-2-hydroxynicotinate (4.75 g, 17.1 mmol).

-

Carefully add phosphorus oxychloride (POCl₃, 50 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess phosphorus oxychloride by rotary evaporation under reduced pressure.

-

The crude product is then neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This should be done cautiously in a fume hood as the reaction can be exothermic and may release gas.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic phase by rotary evaporation to yield the crude product.

Step 2: Purification

-

The crude Methyl 2-chloro-5-iodonicotinate can be purified by silica gel column chromatography.

-

Prepare a slurry of silica gel in a non-polar solvent, such as hexane, and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

-

Elute the column with a solvent system of increasing polarity. A reported eluent is a 5% solution of ethyl acetate in hexane[1].

-

Collect the fractions containing the desired product, as determined by TLC analysis.

-

Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified Methyl 2-chloro-5-iodonicotinate. A yield of 85% has been reported for this process[1].

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent commonly used to convert hydroxyl groups on aromatic rings, particularly in heterocyclic systems like pyridines, into chlorides.

-

Refluxing the reaction ensures that the reaction is carried out at a constant, elevated temperature, which increases the reaction rate.

-

Neutralization with sodium bicarbonate is crucial to quench the acidic reaction mixture and facilitate the extraction of the organic product.

-

Extraction with an organic solvent separates the desired product from inorganic salts and other aqueous-soluble impurities.

-

Drying the organic phase removes residual water, which could interfere with subsequent reactions or the final product's stability.

-

Silica gel column chromatography is a standard and effective method for purifying organic compounds based on their polarity. The choice of eluent is critical for achieving good separation.

Visualizing the Synthesis Workflow:

Caption: Synthetic workflow for Methyl 2-chloro-5-iodonicotinate.

Applications in Drug Discovery and Development

The strategic placement of three distinct functional groups on the pyridine ring makes Methyl 2-chloro-5-iodonicotinate a highly valuable precursor in medicinal chemistry.

Precursor for Radioligands in Imaging Studies

One of the key applications of Methyl 2-chloro-5-iodonicotinate is in the synthesis of radioligands for use in imaging techniques such as Positron Emission Tomography (PET). PET imaging is a powerful, non-invasive tool in drug discovery and clinical diagnostics, allowing for the visualization and quantification of biological processes at the molecular level.

Intermediate in the Synthesis of Bioactive Heterocycles

The chloro and iodo substituents on Methyl 2-chloro-5-iodonicotinate can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This enables the introduction of a wide range of molecular fragments, leading to the synthesis of diverse libraries of compounds for biological screening.

For instance, similar 2-chloronicotinate derivatives are known to react with guanidines to form pyridopyrimidines. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including as kinase inhibitors and receptor antagonists.

Visualizing the Role as a Versatile Intermediate:

Caption: Applications of Methyl 2-chloro-5-iodonicotinate in synthesis.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of Methyl 2-chloro-5-iodonicotinate. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the structure of the molecule. The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl ester protons, with chemical shifts and coupling constants consistent with the substituted pyridine ring. The carbon NMR will provide information on the number and types of carbon atoms present.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl group of the ester (typically around 1720-1740 cm⁻¹) and the C-Cl and C-I bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. A reversed-phase HPLC method, using a C18 column and a mobile phase of acetonitrile and water, is a good starting point for purity analysis.

Conclusion

Methyl 2-chloro-5-iodonicotinate is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of functional groups allows for a wide range of synthetic transformations, making it an important intermediate in the synthesis of complex, biologically active molecules, including potential radioligands for PET imaging. The conflicting reports on its melting point highlight the importance of thorough analytical characterization of all starting materials. As the demand for novel therapeutics continues to grow, the utility of such strategically functionalized heterocyclic compounds in drug discovery is expected to increase.

References

-

American Elements. Methyl 2-chloro-5-iodonicotinate. [Link]

-

Thieme E-Books & E-Journals. Product Class 19: Pyridopyrimidines. [Link]

Sources

Spectroscopic Elucidation of Methyl 2-Chloro-5-iodonicotinate: A Technical Guide for Researchers

Introduction

Methyl 2-Chloro-5-iodonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctionalized aromatic core makes it a versatile building block for the synthesis of more complex molecular architectures. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of such intermediates, ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients.

This guide delves into the predicted spectroscopic signature of Methyl 2-Chloro-5-iodonicotinate, offering a detailed analysis of its expected ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopic data. The interpretations are grounded in fundamental spectroscopic principles and supported by data from analogous structures. Furthermore, this document provides standardized, field-proven protocols for the acquisition of high-quality spectroscopic data for solid organic compounds.

Molecular Structure and Spectroscopic Overview

The chemical structure of Methyl 2-Chloro-5-iodonicotinate is presented below. The presence of a chlorine atom, an iodine atom, and a methyl ester group on the pyridine ring gives rise to a distinct and predictable spectroscopic profile.

Caption: A typical workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of Methyl 2-Chloro-5-iodonicotinate. The provided data and protocols are designed to assist researchers in the unambiguous identification and characterization of this important synthetic intermediate. While experimental data from primary literature remains the gold standard, the principles and methodologies outlined herein offer a robust and scientifically sound approach for the spectroscopic elucidation of this and related molecules in a drug discovery and development setting.

References

-

Methyl 2-chloro-5-iodonicotinate (C7H5ClINO2). PubChem. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Methyl 2-Chloro-5-Iodonicotinate: A Keystone Building Block for Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-5-iodonicotinate has emerged as a highly versatile and valuable building block in contemporary organic synthesis. Its unique trifunctionalized pyridine core, featuring chloro, iodo, and methyl ester moieties, offers orthogonal reactivity that enables chemists to forge complex molecular architectures with high precision. This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of methyl 2-chloro-5-iodonicotinate, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and a comparative analysis of its reactive sites are presented to empower researchers in leveraging this powerful synthetic intermediate for applications in medicinal chemistry, agrochemicals, and materials science.

Introduction: The Strategic Advantage of a Trifunctionalized Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs. The strategic functionalization of this core is paramount to modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Methyl 2-chloro-5-iodonicotinate (CAS No: 78686-83-6) presents a compelling platform for molecular elaboration due to the distinct reactivity of its three functional groups.[1][]

The chloro and iodo substituents serve as versatile handles for a variety of cross-coupling reactions, allowing for the sequential and regioselective introduction of diverse carbon and heteroatom substituents. The methyl ester provides a readily modifiable group for further derivatization, such as amide bond formation or reduction to an alcohol. This inherent orthogonality makes methyl 2-chloro-5-iodonicotinate a powerful tool for the rapid generation of molecular diversity in drug discovery programs.[3]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

| Property | Value |

| IUPAC Name | methyl 2-chloro-5-iodopyridine-3-carboxylate |

| Molecular Formula | C₇H₅ClINO₂ |

| Molecular Weight | 297.48 g/mol [][4] |

| Appearance | White Solid |

| Melting Point | 74-76 °C |

| Boiling Point | 329 °C at 760 mmHg |

| Density | 1.924 g/cm³ |

| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly)[] |

Synthesis of Methyl 2-Chloro-5-Iodonicotinate

The preparation of methyl 2-chloro-5-iodonicotinate is typically achieved from methyl 5-iodo-2-hydroxynicotinate.[5] This transformation involves a chlorination reaction, which can be accomplished using various reagents. A common and effective method utilizes phosphorus oxychloride (POCl₃) or trichlorophosphorus.[5]

Synthetic Protocol: From Hydroxynicotinate to Chloronicotinate

Reaction: Methyl 5-iodo-2-hydroxynicotinate to Methyl 2-chloro-5-iodonicotinate[5]

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 5-iodo-2-hydroxynicotinate (1.0 equivalent).

-

Carefully add an excess of trichlorophosphorus (e.g., 10 equivalents).

-

Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., starting with 5% ethyl acetate in hexane) to afford the pure methyl 2-chloro-5-iodonicotinate.[5]

Reactivity and Applications in Cross-Coupling Reactions

The true synthetic power of methyl 2-chloro-5-iodonicotinate lies in the differential reactivity of its chloro and iodo substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) center than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 5-position, leaving the 2-chloro group intact for subsequent transformations.

Caption: Orthogonal reactivity of functional groups in Methyl 2-chloro-5-iodonicotinate.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[6] By leveraging the higher reactivity of the C-I bond, one can selectively couple a wide range of boronic acids or their derivatives at the 5-position of the pyridine ring.

Sources

The Emergence of a Key Heterocyclic Intermediate: A Technical Guide to Methyl 2-Chloro-5-iodonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridines

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a vast array of biologically active molecules. Among the myriad of substituted pyridines, halogenated derivatives, particularly those bearing multiple, distinct halogen atoms, have emerged as exceptionally versatile building blocks. These "multi-functionalized" intermediates offer medicinal chemists a powerful toolkit for the precise and strategic introduction of molecular complexity. This guide delves into the discovery, synthesis, and application of a pivotal member of this class: Methyl 2-Chloro-5-iodonicotinate . We will explore its historical context, detail its synthesis, and illuminate its role as a critical precursor in the journey toward new medicines.

The Rise of a Versatile Building Block: A Historical Perspective

The precise origins of Methyl 2-Chloro-5-iodonicotinate are not marked by a singular, celebrated discovery. Instead, its emergence is intrinsically linked to the broader development of synthetic methodologies for halogenated nicotinic acids. The synthesis of 2-chloronicotinic acid, a direct precursor, has been a subject of study for many decades, with early methods involving the chlorination of nicotinic acid N-oxide. Over time, more refined and efficient procedures were developed, driven by the increasing demand for these intermediates in the pharmaceutical and agrochemical industries.[1][2][3]

The introduction of an iodine atom at the 5-position of the pyridine ring represented a significant advancement. This modification created a bifunctional intermediate with two distinct reactive handles: the chloro and iodo substituents. The differential reactivity of these halogens allows for selective, sequential cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. While an exact date for the first synthesis of Methyl 2-Chloro-5-iodonicotinate is not readily apparent in the literature, its utility is documented in publications from the late 20th century, such as in a 1989 volume of the Journal of Organic Chemistry.[4] This suggests its establishment as a valuable, commercially available building block by that time.

The significance of this compound lies in its ability to serve as a linchpin in the assembly of complex molecular architectures. The chloro group is susceptible to nucleophilic aromatic substitution, while the iodo group is a prime candidate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This orthogonal reactivity is a key element of its power in synthetic design.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of Methyl 2-Chloro-5-iodonicotinate is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 78686-83-6 |

| Molecular Formula | C₇H₅ClINO₂ |

| Molecular Weight | 297.48 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 74-76 °C |